2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one
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Overview
Description
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features an allyl group, an amino group, and a dihydroisoquinolinone core, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis typically begins with an appropriate isoquinoline derivative.
Cyclization Reaction: The precursor undergoes cyclization in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Functional Group Introduction: The allyl and amino groups are introduced through subsequent reactions, such as alkylation and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different dihydroisoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.
Scientific Research Applications
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one: Unique due to its specific functional groups and structure.
7-Amino-3,4-dihydroisoquinolin-1(2h)-one: Lacks the allyl group, leading to different chemical properties.
2-Allyl-3,4-dihydroisoquinolin-1(2h)-one: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both allyl and amino groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-amino-2-prop-2-enyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C12H14N2O/c1-2-6-14-7-5-9-3-4-10(13)8-11(9)12(14)15/h2-4,8H,1,5-7,13H2 |
InChI Key |
WXPKZFHGDCEENI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
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